3-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-8-methoxy-6H-benzo[c]chromen-6-one
Overview
Description
3-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-8-methoxy-6H-benzo[c]chromen-6-one is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a benzo[c]chromen-6-one core structure, substituted with a 3,4-dichlorophenyl group and an oxoethoxy moiety, making it a subject of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-8-methoxy-6H-benzo[c]chromen-6-one typically involves multiple steps, starting with the preparation of the benzo[c]chromen-6-one core. This can be achieved through a series of condensation reactions involving appropriate starting materials.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-8-methoxy-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products .
Scientific Research Applications
3-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-8-methoxy-6H-benzo[c]chromen-6-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-8-methoxy-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit lipoxygenase, an enzyme involved in the inflammatory response. The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to leukotrienes, which are mediators of inflammation . This inhibition is facilitated by the unique structural features of the compound, including the dichlorophenyl and oxoethoxy groups .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dichlorophenyl)-3-hydroxy-4H-chromen-4-one
- 2-(2,3-dichlorophenyl)-3-hydroxy-4H-chromen-4-one
- 2-(2,6-dichlorophenyl)-3-hydroxy-4H-chromen-4-one
Uniqueness
Compared to these similar compounds, 3-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-8-methoxy-6H-benzo[c]chromen-6-one exhibits unique properties due to the presence of the methoxy group at the 8-position and the oxoethoxy linkage. These structural differences contribute to its distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
3-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-8-methoxybenzo[c]chromen-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2O5/c1-27-13-3-5-15-16-6-4-14(10-21(16)29-22(26)17(15)9-13)28-11-20(25)12-2-7-18(23)19(24)8-12/h2-10H,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIOVPRJEXXIDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(C=C(C=C3)OCC(=O)C4=CC(=C(C=C4)Cl)Cl)OC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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